Benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]-
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Overview
Description
Benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]- is a complex organic compound with the molecular formula C23H20N2O6 It is characterized by the presence of two acetylamino groups attached to phenoxy groups, which are further connected to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]- typically involves multiple steps. One common method includes the reaction of 3,5-dihydroxybenzoic acid with 4-acetamidophenol in the presence of a suitable coupling agent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination polymers.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]- involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(3,4-dicarboxyphenoxy)benzoic acid: This compound has similar structural features but different functional groups, leading to distinct properties and applications.
3,5-bis(acetylamino)benzoic acid: Another related compound with acetylamino groups, but differing in the overall structure and reactivity.
Uniqueness
Benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]- is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
575450-27-0 |
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Molecular Formula |
C23H20N2O6 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
3,5-bis(4-acetamidophenoxy)benzoic acid |
InChI |
InChI=1S/C23H20N2O6/c1-14(26)24-17-3-7-19(8-4-17)30-21-11-16(23(28)29)12-22(13-21)31-20-9-5-18(6-10-20)25-15(2)27/h3-13H,1-2H3,(H,24,26)(H,25,27)(H,28,29) |
InChI Key |
MTMORLNJAWGCRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC(=CC(=C2)C(=O)O)OC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
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